4-Ethoxy-3-(trifluoromethyl)benzyl bromide
Overview
Description
“4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is a useful building block in chemical synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Synthesis Analysis
The synthesis of (3-Trifluoromethyl-phenyl)-methanol involves a solution of the compound in dichloromethane, which is cooled below 10° C. Phosphorus tribromide is then added dropwise over 30 minutes. The mixture is stirred overnight and water is added dropwise until no gas is produced .Molecular Structure Analysis
The molecular weight of “4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is 283.09 . Its IUPAC name is 4-(bromomethyl)-1-ethoxy-2-(trifluoromethyl)benzene . The InChI code is 1S/C10H10BrF3O/c1-2-15-9-4-3-7(6-11)5-8(9)10(12,13)14/h3-5H,2,6H2,1H3 .Chemical Reactions Analysis
“4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis
“4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is a solid at ambient temperature .Scientific Research Applications
Synthesis of Functionalized Compounds
4-Ethoxy-3-(trifluoromethyl)benzyl bromide is used in synthesizing a variety of functionalized compounds. For instance, its derivatives have been prepared through reactions with benzenethiols, leading to both addition-elimination and substitution products (Zhao et al., 2010). It also reacts with phenylmagnesium bromide and organozinc compounds, yielding different substitution products (Gorbunova et al., 1993).
Nucleophilic Trifluoromethylation
This compound has been utilized in nucleophilic trifluoromethylation reactions. For example, it has been involved in the trifluoromethylthiolation of benzyl bromides to produce benzyl trifluoromethyl sulfides (Kong et al., 2013). Additionally, it has been used in the trifluoromethoxylation of aliphatic substrates (Marrec et al., 2010).
Synthesis of Heterocyclic Compounds
The compound is also a precursor in the synthesis of various heterocyclic compounds. It has been used in the synthesis of trifluoromethyl-substituted heteroarenes, such as thiophenes, furans, pyrrols, and piperazines, demonstrating its versatility as a building block (Sommer et al., 2017).
Catalytic Activities and Synthesis of Novel Compounds
It has been part of studies investigating the catalytic activity of various phthalocyanines in the oxidation of benzyl alcohol, showcasing its role in novel synthetic methods (Aktaş et al., 2014).
Development of Antiplasmodium Agents
The compound has been utilized in the development of antiplasmodium agents. A specific derivative was synthesized and evaluated for its heme polymerization inhibitory activity, indicating potential in antimalarial drug development (Fitriastuti et al., 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(bromomethyl)-1-ethoxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-2-15-9-4-3-7(6-11)5-8(9)10(12,13)14/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZKSECNCUGHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-(trifluoromethyl)benzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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